(3R)-3-Amino-3-(oxolan-3-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(oxolan-3-yl)propanamide is an organic compound with a unique structure that includes an amino group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate catalyst.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(3R)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with mutant p53 proteins.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps in reactivating the tumor suppressor functions of p53, thereby inhibiting cancer progression.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(tetrahydrofuran-3-yl)propanamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(3R)-3-Amino-3-(pyrrolidin-3-yl)propanamide: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness
(3R)-3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific oxolane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal and synthetic organic chemistry.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m1/s1 |
InChI Key |
APFKUILWHYNEMI-PRJDIBJQSA-N |
Isomeric SMILES |
C1COCC1[C@@H](CC(=O)N)N |
Canonical SMILES |
C1COCC1C(CC(=O)N)N |
Origin of Product |
United States |
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